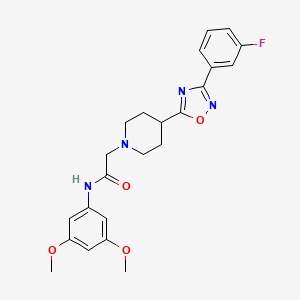

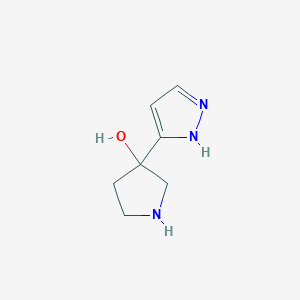

![molecular formula C24H25N5 B2627136 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850730-35-7](/img/structure/B2627136.png)

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques. For example, the structure of a similar compound, 7-(4-Methylpiperazin-1-Yl)-5-[4-(Trifluoromethyl)Phenyl]pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile, was characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses and single crystal X-ray diffraction .Chemical Reactions Analysis

Pyrimidines undergo a range of chemical reactions. For instance, the synthesis of pyrimidine derivatives can involve a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various analytical techniques. For instance, a similar compound, 7-(4-Methylpiperazin-1-Yl)-5-[4-(Trifluoromethyl)Phenyl]pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile, was characterized by its melting point and 1 H NMR spectrum .Scientific Research Applications

Regioselective Synthesis and Solvent-Free Conditions

A novel approach towards the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through regioselective synthesis under solvent-free conditions. This method leverages the intramolecular opening of the γ-pyrone ring in a Michael-type reaction, followed by cyclization via nucleophilic attack, to yield high-purity products efficiently and with minimal environmental impact (Quiroga et al., 2008).

Pharmaceutical Interest and Antimetabolite Properties

The antimetabolite properties of pyrazolo[1,5-a]pyrimidines make them of significant pharmaceutical interest, especially for their antitrypanosomal activity. Efficient synthetic conventions have been developed for these compounds, indicating their potential as therapeutic agents (Abdelriheem et al., 2017).

Electrophilic Substitution Reactions

Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has expanded the toolkit for modifying this scaffold, enabling the introduction of various functional groups to tailor the compounds for specific applications, such as in drug development and material science (Atta, 2011).

Adenosine Receptor Affinity and Selectivity

The modification of the pyrazolo[4,3-d]pyrimidine core with various moieties has been investigated for its effect on adenosine receptor affinity and selectivity. These studies aim to develop compounds with potential applications in treating CNS disorders, illustrating the therapeutic relevance of this chemical scaffold (Squarcialupi et al., 2017).

Synthesis of Disubstituted Derivatives for Biological Evaluation

The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, exploring the incorporation of thioether and aryl moieties, demonstrates the versatility of this core structure for generating diverse molecules. These compounds have been characterized and evaluated for potential biological activities, highlighting their applicability in medicinal chemistry (Li et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5/c1-19-16-23(28-14-12-27(13-15-28)18-20-8-4-2-5-9-20)29-24(26-19)22(17-25-29)21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVPCWPEGRTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

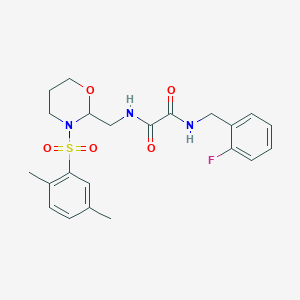

![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)

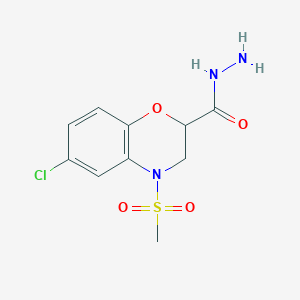

![7-benzyl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2627058.png)

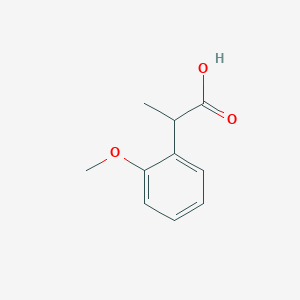

![N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2627064.png)

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)